Silane, (iodogermylidyne)tris[trimethyl-

Description

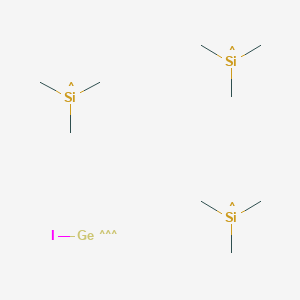

The compound "Silane, (iodogermylidyne)tris[trimethyl-" (CAS 827033-78-3) is a hybrid organometallic silane with a unique iodogermylidyne (Ge≡I) functional group. Its molecular formula is C21H39SiI, and it has a molecular weight of 446.52 g/mol . The iodogermylidyne group distinguishes it from conventional silanes, which typically feature silicon-oxygen or silicon-carbon bonds. However, its exact industrial uses remain unspecified in the available literature.

Properties

CAS No. |

404888-67-1 |

|---|---|

Molecular Formula |

C9H27GeISi3 |

Molecular Weight |

419.10 g/mol |

InChI |

InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |

InChI Key |

TUFTUURQOVCCTI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.

Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler silanes and germanes.

Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of siloxanes and germanium oxides.

Reduction: Formation of simpler silanes and germanes.

Substitution: Formation of halogenated silanes and germanes.

Scientific Research Applications

Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

Mechanism of Action

The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:

Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.

Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.

Comparison with Similar Compounds

Below is a detailed comparison of "Silane, (iodogermylidyne)tris[trimethyl-" with structurally or functionally related silane and germane derivatives.

Data Table of Key Compounds

Structural and Functional Analysis

Silane, (iodogermylidyne)tris[trimethyl-

- Unique Features : The iodogermylidyne group (Ge≡I) introduces a rare germanium-iodine triple bond, which may confer high reactivity in cross-coupling or polymerization reactions. Its long alkenyl chain (4-ethenyl-2-hexyl) enhances hydrophobicity and could influence solubility in organic solvents .

- Comparison with Triethyl(triphenylgermyl)silane :

Trimethyl(4-iodo-1-butynyl)silane

- Key Differences: This compound features a terminal iodoalkynyl group (C≡C–I) instead of germanium. The iodine here acts as a leaving group, making it useful in Sonogashira coupling or click chemistry .

Iodotrimethylsilane

- Functional Contrast : Lacking germanium, this compound’s Si–I bond is less polarized than Ge≡I, limiting its utility in metal-mediated reactions. However, it is widely used as a silylating agent to protect alcohols or amines in organic synthesis .

Trimethyl(triphenylplumbylmethyl)silane

- Toxicity and Applications : The substitution of germanium with lead (Pb) introduces significant toxicity concerns. Lead-based silanes are primarily restricted to niche research due to environmental regulations .

Research Findings

- Reactivity Trends :

- Germanium-containing silanes (e.g., iodogermylidyne derivatives) exhibit higher thermal stability than lead analogs but lower than pure silicon compounds .

- The Ge≡I bond in the target compound is expected to undergo hydrolysis more readily than Si–I bonds, forming Ge–OH intermediates that could enhance adhesion in composite materials .

- Applications in Materials Science :

- Synthetic Challenges :

- The synthesis of iodogermylidyne silanes requires stringent conditions to stabilize the Ge≡I bond, unlike simpler silyl iodides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.